3-(Trifluoromethoxy)fluorobenzene

Physical chemistry Process chemistry Crystallization

Neurotherapeutic lead optimization demands building blocks with validated CNS penetration. 3-(Trifluoromethoxy)fluorobenzene addresses this: the meta-OCF3 scaffold achieved brain-penetrant hNET inhibition (IC50 82 nM) in the WAY-260022 program. • Solid at rt (mp 41-43°C), enabling crystallization-based purification unavailable for the liquid para-isomer. • 98% GC purity; scale to 500 kg; in-stock for immediate SAR and process chemistry deployment.

Molecular Formula C7H4F4O
Molecular Weight 180.1 g/mol
CAS No. 1077-01-6
Cat. No. B092364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)fluorobenzene
CAS1077-01-6
Molecular FormulaC7H4F4O
Molecular Weight180.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)OC(F)(F)F
InChIInChI=1S/C7H4F4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H
InChIKeyAUKDFDQPJWJEDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethoxy)fluorobenzene: Technical Specifications & Procurement


3-(Trifluoromethoxy)fluorobenzene (CAS 1077-01-6) is a fluorinated aromatic compound with molecular formula C7H4F4O and molecular weight 180.1 g/mol [1]. It features a trifluoromethoxy group at the meta position relative to a fluorine atom on the benzene ring. The compound appears as a white solid with a melting point of approximately 41-43°C and a boiling point of approximately 165-168°C . Commercial availability typically includes purity specifications of 98% (Min, GC) with production scale capabilities up to 500 kg [2]. This building block serves as an intermediate in organic synthesis for pharmaceutical and agrochemical applications [3].

Pharmaceutical and agrochemical intermediate synthesis
Solid-state material supports crystallization purification
GC purity specification for building-block quality

3-(Trifluoromethoxy)fluorobenzene: Why Analogs Fail


Fluorinated aromatic building blocks with apparently similar substitution patterns cannot be simply interchanged in synthetic routes or drug design programs due to fundamental differences in physicochemical properties, electronic effects, and metabolic outcomes. The meta-trifluoromethoxy substitution pattern in 3-(trifluoromethoxy)fluorobenzene produces distinct regiochemical reactivity, lipophilicity profile, and metabolic stability characteristics that differ materially from para-position isomers, CF3 analogs, and difluoromethoxy variants [1]. Critically, the OCF3 group confers a unique combination of electron-withdrawing character through both sigma- and pi-polarizing interactions, enabling long-range substituent effects that CF3 and OCH3 groups cannot replicate . Furthermore, microsomal stability studies demonstrate that OCF3-substituted compounds exhibit decreased metabolic stability compared to either OCH3 or CF3 analogs in most structural contexts, a liability that must be specifically managed rather than assumed interchangeable [2]. The quantitative evidence below establishes exactly where 3-(trifluoromethoxy)fluorobenzene differs from its closest comparators in measurable terms.

Meta-substitution pattern creates distinct regiochemical reactivity versus para-isomers; physical state (solid vs liquid) differs fundamentally.

OCF3 lipophilicity matches CF3, but electronic and conformational properties alter SAR compared to CF3 or OCH3 analogs.

Microsomal stability is generally lower than CF3 analogs; metabolic liability must be specifically managed, not assumed equivalent.

3-(Trifluoromethoxy)fluorobenzene: Differentiation Evidence


Physical State: Solid vs. Liquid Isomer

3-(Trifluoromethoxy)fluorobenzene (meta-substituted) is a white solid with a melting point of approximately 41-43°C , whereas its para-substituted isomer, 4-(trifluoromethoxy)fluorobenzene (CAS 352-67-0), is a clear colorless liquid with a boiling point of 104-105°C and density of 1.323 g/mL at 25°C . This 41-43°C melting point difference translates to a fundamental phase-state divergence at ambient laboratory and storage conditions. The meta-isomer exists as a solid that can be handled as a crystalline material, while the para-isomer remains a liquid requiring different containment and transfer protocols .

Physical State: Solid vs. Liquid
Data to verify
Meta-isomer: solid, mp 41–43 °C
Para-isomer: liquid, bp 104–105 °C
Solid-state enables crystallization-based purification
Handling and storage protocols differ between isomers
Physical chemistry Process chemistry Crystallization

OCF3 vs. CF3 Lipophilicity

In a systematic study of aliphatic derivatives bearing trifluoromethoxy (OCF3), methoxy (OCH3), and trifluoromethyl (CF3) groups, the OCF3 substituent increased lipophilicity by 0.7-1.4 LogD units compared to OCH3 analogs, achieving lipophilicity values nearly identical to CF3-bearing compounds [1]. This establishes that 3-(trifluoromethoxy)fluorobenzene provides CF3-comparable lipophilicity enhancement while incorporating an oxygen atom that offers distinct electronic and conformational properties. The OCF3 group thus enables modulation of polarity and hydrogen-bonding potential without sacrificing the lipophilicity gains characteristic of fluorinated motifs [1].

OCF3 vs CF3 Lipophilicity
Class-level
OCF3 increases LogD 0.7–1.4 units vs OCH3; comparable to CF3
Lipophilicity parity with CF3, distinct electronic profile
Supports matched-pair SAR exploration
Medicinal chemistry Lipophilicity LogD

Microsomal Stability: OCF3 vs. OCH3/CF3

The same systematic study of OCF3-containing compounds revealed that the trifluoromethoxy group typically decreased metabolic stability compared to either OCH3- or CF3-substituted counterparts, with the exception of the N-alkoxy(sulfon)amide series [1]. Specifically, decreased microsomal stability was observed for most OCF3 compounds in head-to-head comparison against both methoxy and trifluoromethyl analogs [1]. This represents a measurable liability that must be accounted for in lead optimization programs. The data indicate that OCF3 is not a metabolically equivalent substitute for CF3; procurement of 3-(trifluoromethoxy)fluorobenzene for SAR exploration requires explicit awareness that metabolic stability may be compromised relative to CF3-containing building blocks [1].

Microsomal Stability
Class-level
OCF3 shows decreased stability vs both OCH3 and CF3 in most contexts
Higher microsomal clearance liability vs CF3 analogs
Not interchangeable for metabolic stability assumptions
Metabolic stability Microsomal clearance ADME

Meta-OCF3 in CNS NET Inhibitor Optimization

In the discovery of WAY-260022, a potent and selective norepinephrine transporter (NET) inhibitor, a series of 1-{(1S)-2-[amino]-1-[3-(trifluoromethoxy)phenyl]ethyl}cyclohexanol analogs was specifically designed and synthesized to improve in vitro metabolic stability and achieve brain penetration [1]. The lead compound incorporating the 3-(trifluoromethoxy)phenyl moiety (Compound 13, WAY-260022) demonstrated potent NET inhibition (human NET IC50 = 82 nM) with excellent selectivity over serotonin and dopamine transporters, and exhibited oral efficacy in a rat model of thermoregulatory dysfunction [1][2]. The meta-OCF3 phenyl group was retained throughout optimization as a critical pharmacophoric element for achieving the desired CNS penetration and selectivity profile [1].

CNS NET Inhibitor Precedent
Head-to-head
WAY-260022 (3-OCF3 phenyl): reported hNET IC50 82 nM, oral response in rat thermoregulatory model
Scaffold selected for brain penetration and stability in discovery
Model endpoint context; requires validation
Norepinephrine transporter CNS drug design Brain penetration

OCF3 Ortho-Metalation Directing Effect

A fundamental study of the trifluoromethoxy group's electronic properties established that, judged by its capacity to promote hydrogen/metal permutation at an ortho position, the OCF3 group is superior to both methoxy (OCH3) and trifluoromethyl (CF3) groups . Moreover, like CF3 and unlike OCH3, OCF3 exerts a long-range effect that still considerably lowers the basicity of arylmetal compounds when located in a more remote meta or even para position . Competition experiments demonstrated that 2,2-difluoro-1,3-benzodioxole undergoes ortho-lithiation approximately 5000 times faster than anisole, illustrating the magnitude of electronic activation achievable with fluorinated alkoxy motifs . This establishes that 3-(trifluoromethoxy)fluorobenzene possesses distinct regiochemical reactivity that cannot be replicated by OCH3 or CF3 analogs.

Ortho-Metalation Directing Effect
Data to verify
OCF3 promotes ortho-lithiation more effectively than CF3 and OCH3; fluorinated dioxole analog ~5000× faster than anisole
Enables regioselective ortho-functionalization strategies
Reported synthetic utility; class-level analog data
Organometallic chemistry Regioselectivity Directed ortho-metalation

3-(Trifluoromethoxy)fluorobenzene: Procurement Application Scenarios


Brain-Penetrant Pharmacophores for CNS

Procurement of 3-(trifluoromethoxy)fluorobenzene is indicated for medicinal chemistry programs targeting CNS-penetrant small molecules where the meta-OCF3 phenyl moiety has demonstrated functional utility in achieving brain penetration and metabolic stability. As established in Section 3, the WAY-260022 discovery program actively selected the 3-(trifluoromethoxy)phenyl scaffold to improve in vitro metabolic stability and achieve brain penetration, culminating in a clinical candidate with hNET IC50 = 82 nM and oral efficacy in a rat thermoregulatory dysfunction model [1]. Programs targeting norepinephrine transporter inhibition or related CNS indications should prioritize this building block based on validated precedent rather than untested analogs. Note that the microsomal stability liability documented in Section 3 (OCF3 decreased stability versus CF3 in most contexts) requires explicit risk management, making this compound appropriate for programs with established ADME optimization infrastructure [2].

Solid-Phase Handling & Crystallization Purification

Process chemistry groups scaling reactions beyond gram quantities should procure 3-(trifluoromethoxy)fluorobenzene rather than its para-isomer (4-(trifluoromethoxy)fluorobenzene, CAS 352-67-0) when solid-state handling is advantageous. As quantified in Section 3, the meta-isomer exists as a white solid with melting point 41-43°C, enabling crystallization-based purification protocols that are unavailable for the liquid para-isomer (boiling point 104-105°C, no melting point) [1][2]. This physical state differentiation affects storage logistics, transfer operations, and purification strategy selection at kilo-scale. Procurement specifications should confirm melting point within 41-43°C range as a quality control metric distinguishing the desired meta-isomer from potential isomeric contamination.

SAR: OCF3 vs. CF3 Lipophilicity Comparison

3-(Trifluoromethoxy)fluorobenzene is the appropriate building block for SAR programs designed to compare the lipophilicity and electronic effects of OCF3 versus CF3 substitution. As established in Section 3, the OCF3 group increases LogD by 0.7-1.4 units versus OCH3, achieving lipophilicity comparable to CF3 while introducing oxygen-mediated electronic and conformational features absent in CF3 [1]. This enables matched-pair analysis where lipophilicity is held constant while electronic properties vary. Procurement of this building block alongside its CF3 analog (3-(trifluoromethyl)fluorobenzene, CAS 401-80-9, boiling point 100-101°C, density 1.302 g/mL) allows systematic deconvolution of OCF3-specific effects on target binding, selectivity, and ADME parameters [2].

Ortho-Functionalization via OCF3 Metalation

Synthetic chemistry groups requiring efficient ortho-functionalization of fluorinated aromatics should procure 3-(trifluoromethoxy)fluorobenzene for its demonstrated superiority in promoting hydrogen/metal permutation compared to both OCH3 and CF3 analogs [1]. As quantified in Section 3, the OCF3 group surpasses CF3 in ortho-metalation promotion capacity, with fluorinated dioxole analogs showing approximately 5000× rate enhancement over anisole in competition lithiation experiments [1]. Additionally, the OCF3 group's long-range electron-withdrawing effect from the meta position enables remote electronic modulation unavailable with OCH3 substitution [1]. This building block is specifically indicated for synthetic sequences where regioselective ortho-lithiation followed by electrophilic trapping constitutes a key bond-forming step.

Application
Selection Property
Validation Focus
CNS penetration pharmacophore research
Meta-OCF3 phenyl scaffold precedent
Brain penetration and metabolic stability endpoints
Kilo-scale solid-phase synthesis
Solid-state physical form (ambient temperature)
Crystallization-based purification compatibility
OCF3 vs CF3 lipophilicity SAR
Lipophilicity parity with distinct electronics
Matched-pair LogD and ADME comparison
Regioselective ortho-functionalization
OCF3 ortho-metalation directing effect
Synthetic route efficiency assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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